molecular formula C25H24N2O3S B2601500 N-(3,4-dimethylphenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895643-28-4

N-(3,4-dimethylphenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B2601500
CAS No.: 895643-28-4
M. Wt: 432.54
InChI Key: QWOVVUONSXJDJL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Syntheses of Quinoline Derivatives : A study described the synthesis of various quinoline derivatives, highlighting the chemical versatility and potential for creating novel compounds with significant biological or material properties (Mizuno et al., 2006). These syntheses are fundamental in developing new drugs and materials.

Novel Compound Synthesis for Biological Applications : Research into the structure-activity relationship (SAR) of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed potent inducers of apoptosis, showcasing the potential for developing anticancer therapies (Zhang et al., 2008).

Biological Activities

Anti-Proliferation Agents : Quinolin-4-yloxy-phenyl)amine derivatives have been evaluated for their anti-proliferation effects against certain cancer cell lines, underscoring the therapeutic potential of quinoline derivatives in cancer treatment (Shimizu et al., 2004).

Antitumor Activity : Fused tetracyclic quinoline derivatives have been synthesized and evaluated for their DNA intercalative properties, cytotoxicity, and antitumor activity, demonstrating the capability of quinoline-based compounds in oncological research (Yamato et al., 1989).

Material Science Applications

Organic Light-Emitting Device (OLED) Applications : The development of red-emissive fluorophores based on 1,8-naphthalimide derivatives for OLED applications illustrates the potential use of quinoline derivatives in advanced material science, providing insights into the design of light-emitting materials (Luo et al., 2015).

Synthetic Methodologies : The green synthesis of quinoxaline sulfonamides with antibacterial activity showcases the environmental benefits and potential health applications of quinoline and quinoxaline derivatives in synthesizing compounds with biological activities (Alavi et al., 2017).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-4-30-20-12-13-23-22(15-20)25(27-19-11-10-17(2)18(3)14-19)24(16-26-23)31(28,29)21-8-6-5-7-9-21/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOVVUONSXJDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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